

# Preventing passivation of gold surface during thiourea leaching

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# Technical Support Center: Thiourea Leaching of Gold

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the passivation of gold surfaces during **thiourea** leaching experiments.

## **Troubleshooting Guide**

This guide addresses common issues encountered during gold leaching with **thiourea**, focusing on the prevention of surface passivation.

Problem 1: Low or Decreasing Gold Leaching Rate

Possible Cause: Passivation of the gold surface. This is often due to the formation of a layer that inhibits the leaching reaction. The passivating layer can be composed of elemental sulfur, gold sulfides, or complex decomposition products of **thiourea**.[1][2][3]

**Troubleshooting Steps:** 

 Verify Oxidant Concentration: Both excessive and insufficient oxidant levels can lead to passivation.[4]

## Troubleshooting & Optimization





- Excessive Oxidant (e.g., Fe<sup>3+</sup>, H<sub>2</sub>O<sub>2</sub>): Leads to rapid decomposition of **thiourea**, forming elemental sulfur which coats the gold surface.[2][3] An increase in the concentration of H<sub>2</sub>O<sub>2</sub> has been shown to decrease gold and silver leaching efficiencies.[5]
- Insufficient Oxidant: May not effectively drive the gold dissolution reaction, leading to slow kinetics.[4]
- Solution: Optimize the oxidant concentration. For ferric sulfate, an optimal concentration is
  often cited. For instance, one study found 6 g/L of Fe<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub> to be optimal.[5] Refer to the
  data in Table 1 for recommended concentration ranges.
- Control the pH: The stability of the thiourea leaching system is highly dependent on pH.
  - Acidic Conditions (pH 1-2): Generally favor gold dissolution and help prevent the precipitation of iron.[5][6] However, very low pH can increase thiourea consumption.
  - Alkaline Conditions: Can lead to the formation of a passivation membrane, especially at pH 12 where **thiourea** decomposition is significant.[1]
  - Solution: Maintain the pH within the optimal range, typically between 1 and 2 for acidic
     thiourea leaching.[6]
- Introduce Stabilizers or Additives: Certain chemical agents can prevent the formation of passivating layers.
  - Sodium Sulfite (Na<sub>2</sub>SO<sub>3</sub>): Can reduce the decomposition of **thiourea** and accelerate gold dissolution.[7][8] It works by selectively reducing formamidine disulfide back to **thiourea**, preventing its irreversible oxidation to elemental sulfur.[7]
  - Sodium Silicate (Na<sub>2</sub>SiO<sub>3</sub>): Has been shown to be an effective stabilizer in alkaline
     thiourea solutions, inhibiting thiourea decomposition and promoting gold dissolution.[8][9]
  - Sodium Lignosulfonate: This additive can increase gold extraction by preventing particle agglomeration and the coating of a sulfur passivation layer.[10]
  - Solution: Experiment with the addition of stabilizers. See Table 2 for examples of effective additives and their impact.



 Consider Mechanical Activation: This technique can enhance the leaching process by increasing the specific surface area and pore diameter of the minerals, which strengthens the leaching reaction and can help overcome passivation.[10]

Problem 2: High **Thiourea** Consumption

Possible Cause: Decomposition of **thiourea** due to oxidation. This is a major drawback of the **thiourea** leaching process, leading to increased costs.[11][12]

**Troubleshooting Steps:** 

- Optimize Oxidant Levels: As with passivation, excessive oxidant concentration is a primary cause of thiourea degradation.[4]
- Control Temperature: Higher temperatures can accelerate both gold dissolution and **thiourea** decomposition.[6] Finding the optimal temperature is crucial.
- Utilize Stabilizing Agents: Additives like sodium sulfite can significantly reduce **thiourea** consumption by regenerating it from its oxidation product, formamidine disulfide.[7]
- Acid Pre-leach: For ores with high impurity content, an acid pre-leach can remove species that catalyze thiourea degradation.[11]

# Frequently Asked Questions (FAQs)

Q1: What is gold surface passivation in **thiourea** leaching?

A1: Gold surface passivation is the formation of a non-reactive layer on the gold surface that hinders or stops the dissolution of gold into the **thiourea** solution.[1][13] This layer is often composed of elemental sulfur, which is a decomposition product of **thiourea**, or other species that block the active sites for the leaching reaction.[2][3]

Q2: What are the main causes of gold passivation?

A2: The primary causes of gold passivation during **thiourea** leaching include:

 Oxidation and Decomposition of Thiourea: The oxidant required for gold dissolution can also oxidize thiourea, leading to the formation of formamidine disulfide, and subsequently

## Troubleshooting & Optimization





elemental sulfur and cyanamide, which can passivate the gold surface.[2]

- Presence of Certain Ions: Some ions present in the ore can catalyze the decomposition of thiourea. For instance, pyrite has been shown to accelerate the decomposition rate of thiourea.[14]
- Incorrect pH: Operating outside the optimal pH range can lead to instability of the leaching system and the formation of passivating films.[1]

Q3: How can I visually identify if passivation is occurring?

A3: While direct visual confirmation on a microscopic level requires surface analysis techniques like SEM or AFM[1], a key indicator during the experiment is a significant decrease or complete halt in the gold leaching rate over time, even with sufficient reagents present. In some cases, a grey-black film may be observed on the gold surface.[15]

Q4: What is the role of ferric ions (Fe<sup>3+</sup>) in **thiourea** leaching and how does it relate to passivation?

A4: Ferric ion is a commonly used oxidant in acidic **thiourea** leaching to facilitate the dissolution of gold.[11] However, its concentration must be carefully controlled. While it is necessary to oxidize gold, an excess of Fe<sup>3+</sup> will also oxidize and decompose **thiourea**, leading to the formation of elemental sulfur and subsequent passivation of the gold surface.[4] [11]

Q5: Are there any alternatives to ferric sulfate as an oxidant?

A5: Yes, other oxidants have been studied, including hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), sodium peroxide, ozone, and potassium permanganate.[11] However, similar to ferric ions, their concentrations must be optimized to avoid excessive **thiourea** degradation. For example, high concentrations of hydrogen peroxide have been shown to reduce gold recovery.[5]

Q6: Can temperature affect gold passivation?

A6: Yes, temperature is a critical parameter. While increasing the temperature can enhance the kinetics of gold dissolution, it can also accelerate the decomposition of **thiourea**, which



increases the risk of passivation.[6] Therefore, an optimal temperature that balances leaching rate and reagent stability should be determined experimentally.

## **Data Presentation**

Table 1: Effect of Oxidant Concentration on Gold Leaching

Oxidant	Concentration	Effect on Gold Recovery	Reference
Fe <sub>2</sub> (SO <sub>4</sub> ) <sub>3</sub>	6 g/L	Optimal for Au and Ag leaching in one study.	[5]
H <sub>2</sub> O <sub>2</sub>	2 g/L	Higher recovery than at 4 g/L and 6 g/L.	[5]
H <sub>2</sub> O <sub>2</sub>	4 g/L	Lower recovery than at 2 g/L.	[5]
H <sub>2</sub> O <sub>2</sub>	6 g/L	Lowest recovery among the tested concentrations.	[5]

Table 2: Additives for Preventing Passivation and Their Effects



Additive	Recommended Conditions	Mechanism of Action	Effect on Gold Extraction	Reference
Sodium Sulfite (Na2SO3)	4.5 g/L in a pH 2 medium	Reduces formamidine disulfide back to thiourea, preventing sulfur formation.	Increased from 12 g/kg to 3 g/kg of ore with over 95% recovery.	[7][16]
Sodium Silicate (Na₂SiO₃)	0.09 M at pH 11	Stabilizes alkaline thiourea, inhibiting its decomposition.	Promotes Au dissolution; activation energy decreased from 183.76 to 98.07 kJ/mol.	[8][9][17]
Sodium Lignosulfonate	0.6 g/L	Prevents particle agglomeration and coating by sulfur passivation layer.	Increased gold extraction from 93.6% to 96.5%.	[10]

# **Experimental Protocols**

Protocol 1: Standard Thiourea Leaching Experiment for Gold

This protocol outlines a general procedure for a laboratory-scale gold leaching experiment using **thiourea**.

- 1. Materials and Reagents:
- Gold-bearing ore sample, ground to a specific particle size (e.g., <75 microns).[6]
- Thiourea (CS(NH<sub>2</sub>)<sub>2</sub>).
- Oxidizing agent (e.g., Ferric Sulfate, Fe<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub>).
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) for pH adjustment.



- Deionized water.
- Leaching vessel (e.g., beaker or flask).
- · Magnetic stirrer or overhead stirrer.
- pH meter.
- Filtration apparatus.
- Analytical instrument for gold determination (e.g., AAS, ICP-MS).
- 2. Procedure:
- Prepare the leaching solution by dissolving the desired amounts of thiourea and the oxidizing agent in deionized water.
- Adjust the pH of the solution to the target value (e.g., 1.5) using sulfuric acid.[18]
- Place a known mass of the ground ore into the leaching vessel to achieve the desired pulp density (e.g., 10%).[5]
- Add the prepared leaching solution to the ore and start agitation at a constant speed (e.g., 400 rpm).[5][18]
- Maintain a constant temperature using a water bath if required (e.g., 35 °C).[18]
- Monitor and adjust the pH periodically throughout the experiment.
- At specified time intervals, withdraw an aliquot of the slurry.
- Filter the aliquot immediately to separate the pregnant solution from the solid residue.
- Analyze the gold concentration in the pregnant solution using a suitable analytical technique.
- Calculate the gold extraction percentage based on the initial gold content of the ore.

Protocol 2: Electrochemical Evaluation of Gold Passivation



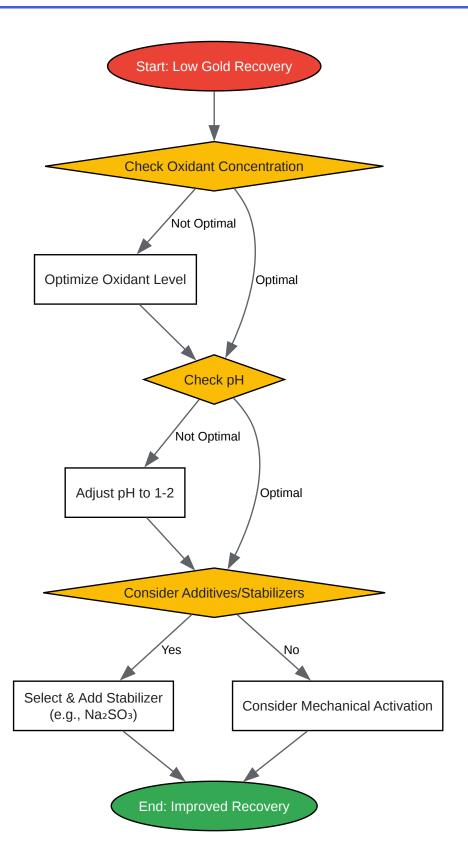
This protocol describes the use of cyclic voltammetry to study the electrochemical behavior of gold in a **thiourea** solution.

- 1. Materials and Reagents:
- Electrochemical cell with a three-electrode setup:
  - Working electrode: Gold electrode.
  - Reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.
  - Counter electrode: e.g., Platinum wire.
- Potentiostat/Galvanostat.
- Electrolyte solution containing a known concentration of **thiourea**, supporting electrolyte (e.g., H<sub>2</sub>SO<sub>4</sub>), and oxidant.
- 2. Procedure:
- Polish the gold working electrode to a mirror finish and clean it thoroughly.
- Assemble the electrochemical cell with the three electrodes immersed in the electrolyte solution.
- Perform cyclic voltammetry by scanning the potential of the working electrode between defined limits at a specific scan rate.
- Record the resulting current-potential curve (voltammogram).
- Analyze the voltammogram for peaks corresponding to gold dissolution and the oxidation of thiourea. The presence of passivation is indicated by a decrease in the anodic current upon repeated cycles or a shift in peak potentials.[13]

### **Visualizations**

Caption: Mechanism of gold surface passivation by elemental sulfur.

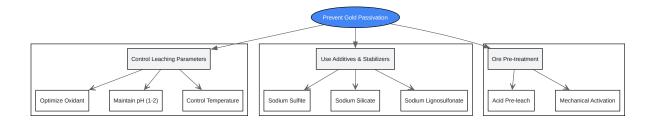




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Caption: Troubleshooting workflow for low gold recovery.





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Caption: Key strategies to prevent gold passivation.

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